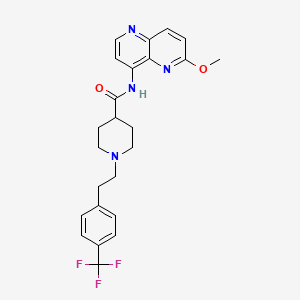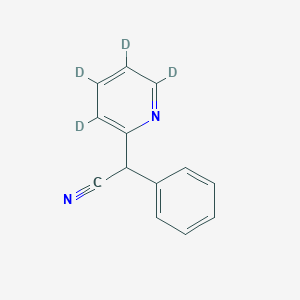
a-Phenyl-a-(2-pyridyl)acetonitrile-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Phenyl-a-(2-pyridyl)acetonitrile-d4: is a deuterated form of a-Phenyl-a-(2-pyridyl)acetonitrile, a compound widely used in proteomics research. The deuterium labeling (d4) makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 typically involves the deuteration of a-Phenyl-a-(2-pyridyl)acetonitrile. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions: a-Phenyl-a-(2-pyridyl)acetonitrile-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
a-Phenyl-a-(2-pyridyl)acetonitrile-d4 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in various biological and chemical systems. The exact molecular targets and pathways can vary depending on the specific application and experimental conditions .
Comparación Con Compuestos Similares
a-Phenyl-a-(2-pyridyl)acetonitrile: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
a-Phenyl-a-(2-pyridyl)thioacetamide: A related compound used as an antigastrin and inhibitor of gastric acid secretion
Uniqueness: The uniqueness of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 lies in its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C13H10N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H/i4D,5D,8D,9D |
Clave InChI |
CAXNYFPECZCGFK-DOGSKSIHSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1[2H])C(C#N)C2=CC=CC=C2)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


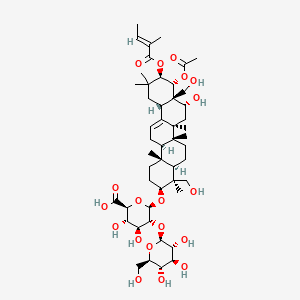
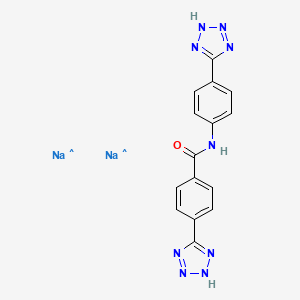
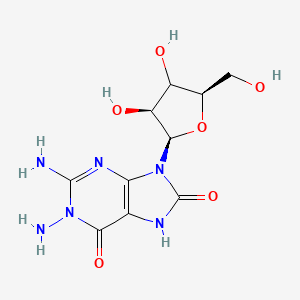


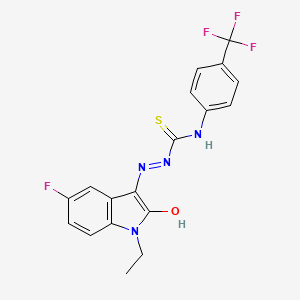
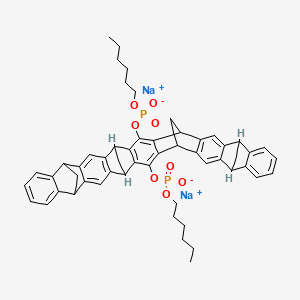

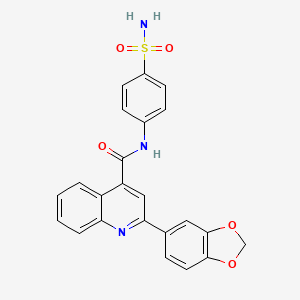
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
